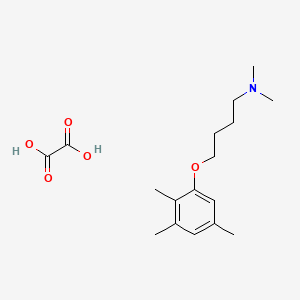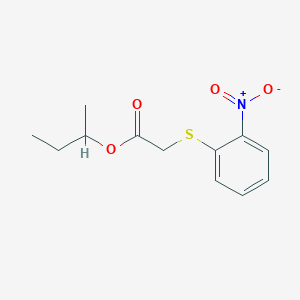
N,N-二甲基-4-(2,3,5-三甲基苯氧基)-1-丁胺草酸盐
描述
N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine; oxalic acid is a chemical compound that belongs to the class of amines. It is characterized by the presence of a dimethylamine group attached to a butan-1-amine backbone, with a trimethylphenoxy substituent. The compound is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine typically involves the reaction of 2,3,5-trimethylphenol with 4-chlorobutan-1-amine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with dimethylamine to form the final product. The reaction conditions generally include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 6-8 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
作用机制
The mechanism of action of N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine shares similarities with other amines, such as:
- N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-2-amine
- N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-3-amine
Uniqueness
The uniqueness of N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-12-10-13(2)14(3)15(11-12)17-9-7-6-8-16(4)5;3-1(4)2(5)6/h10-11H,6-9H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKBDLPGAQWAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCN(C)C)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039258.png)
![1-[3-(2-Chloro-5-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039265.png)

![N-benzyl-2-[2-(3,4-dichlorophenoxy)ethoxy]ethanamine oxalate](/img/structure/B4039295.png)
![4-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039301.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B4039308.png)
![N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4039315.png)
![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4039322.png)
![1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B4039328.png)
![4-[2-(2,6-Dimethoxyphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039334.png)
![N,N-dimethyl-2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4039336.png)
![N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine;oxalic acid](/img/structure/B4039342.png)
![5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4039344.png)
